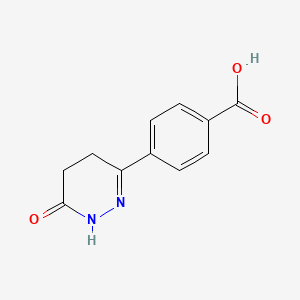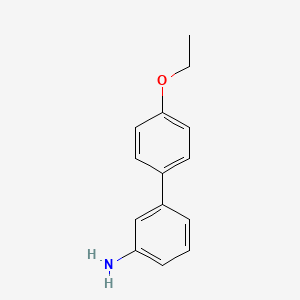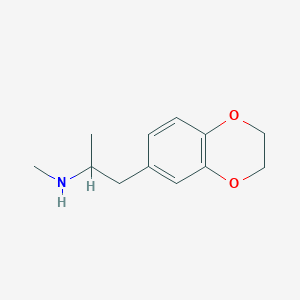
EDMA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EDMA is a synthetic compound belonging to the methamphetamine class. It is an analogue of 3,4-methylenedioxymethamphetamine, where the methylenedioxy ring has been replaced by an ethylenedioxy ring . This compound is known for its entactogenic properties, which means it can induce feelings of emotional closeness and empathy.
Preparation Methods
Synthetic Routes and Reaction Conditions
EDMA is synthesized through a series of chemical reactions. The synthesis typically involves the reaction of safrole with a halogenating agent to form a halogenated intermediate. This intermediate is then reacted with a methylamine to produce the final product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of ethylenedioxymethylamphetamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and safety during production .
Chemical Reactions Analysis
Types of Reactions
EDMA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
EDMA has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of similar compounds.
Biology: It is used in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder and other mental health conditions
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
EDMA exerts its effects by acting as a releasing agent of serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This induces their release by reversing their respective transporters through phosphorylation . Additionally, it acts as a weak agonist of 5-HT1 and 5-HT2 receptors, contributing to its entactogenic effects .
Comparison with Similar Compounds
EDMA is similar to other entactogens such as:
3,4-Methylenedioxymethamphetamine: Known for its empathogenic and stimulant properties.
3,4-Methylenedioxyamphetamine: An analogue with similar effects but different potency and duration.
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine: Another entactogen with distinct pharmacological properties
The uniqueness of ethylenedioxymethylamphetamine lies in its specific molecular structure, which results in a different pharmacological profile compared to its analogues .
Properties
CAS No. |
133787-66-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-9(13-2)7-10-3-4-11-12(8-10)15-6-5-14-11/h3-4,8-9,13H,5-7H2,1-2H3 |
InChI Key |
UJKWLAZYSLJTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


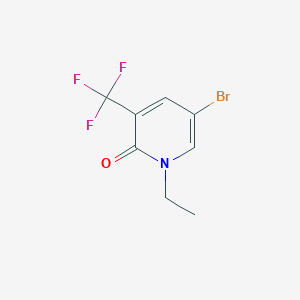
![tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B8544554.png)
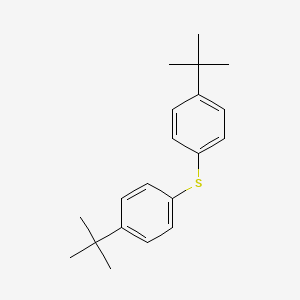
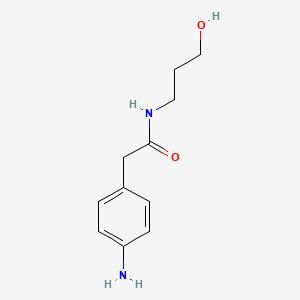

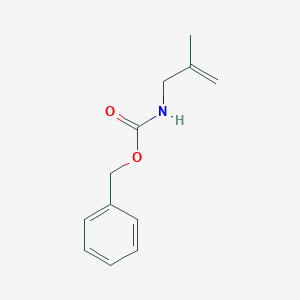
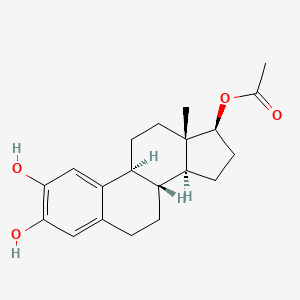

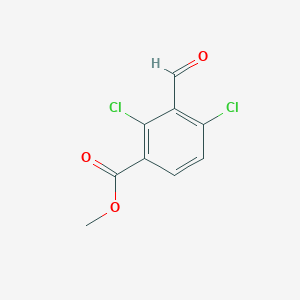

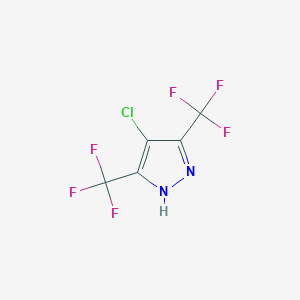
![3-{[4-(Ethoxycarbonyl)-2,5-dimethylphenyl]sulfanyl}propanoic acid](/img/structure/B8544626.png)
